![molecular formula C22H27BrO B8606560 2-Bromo-1-{4'-octyl-[1,1'-biphenyl]-4-YL}ethan-1-one](/img/structure/B8606560.png)
2-Bromo-1-{4'-octyl-[1,1'-biphenyl]-4-YL}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromoacetyl-4’-octylbiphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromoacetyl group at the 4-position and an octyl group at the 4’-position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoacetyl-4’-octylbiphenyl typically involves the bromination of acetylated biphenyl derivatives followed by the introduction of an octyl group. One common method is the Friedel-Crafts acylation of biphenyl with bromoacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting bromoacetylated biphenyl can then be subjected to a Grignard reaction with octylmagnesium bromide to introduce the octyl group.
Industrial Production Methods
Industrial production of 4-Bromoacetyl-4’-octylbiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromoacetyl-4’-octylbiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The acetyl group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Coupling Reactions: The biphenyl core can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromoacetyl-4’-octylbiphenyl has several scientific research applications, including:
Materials Science: Used in the synthesis of liquid crystals and organic semiconductors due to its biphenyl core and functional groups.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Bromoacetyl-4’-octylbiphenyl depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. For example, the bromoacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The biphenyl core can also interact with hydrophobic regions of biomolecules, affecting their structure and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic Acid: Contains a bromine atom in the para position of phenylacetic acid.
4-Bromoacetylbiphenyl: Lacks the octyl group present in 4-Bromoacetyl-4’-octylbiphenyl.
4-Octylbiphenyl: Lacks the bromoacetyl group present in 4-Bromoacetyl-4’-octylbiphenyl.
Uniqueness
4-Bromoacetyl-4’-octylbiphenyl is unique due to the presence of both the bromoacetyl and octyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C22H27BrO |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
2-bromo-1-[4-(4-octylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C22H27BrO/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22(24)17-23/h9-16H,2-8,17H2,1H3 |
Clave InChI |
IKNNMFOQCUXFSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

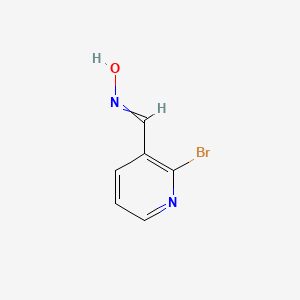
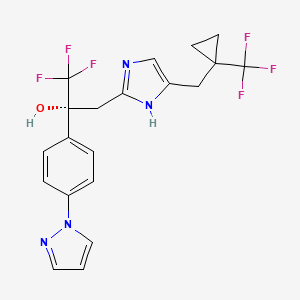
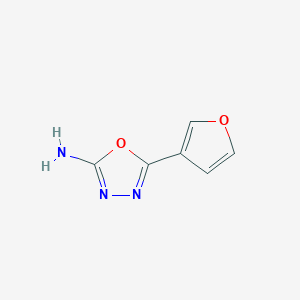
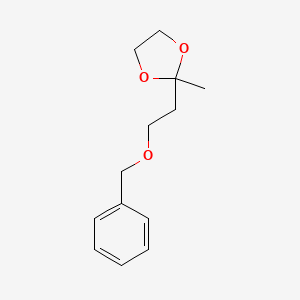
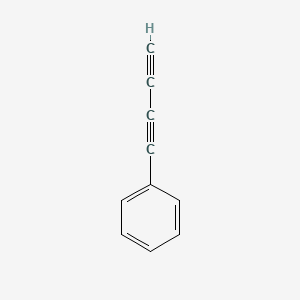
![N-[p-(iodomethylsulfonyl)-phenyl]acetamide](/img/structure/B8606515.png)
![2-[Ethyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B8606521.png)
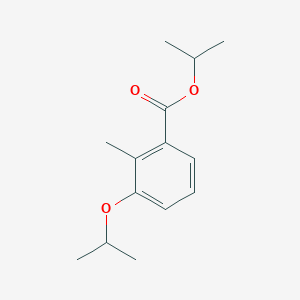
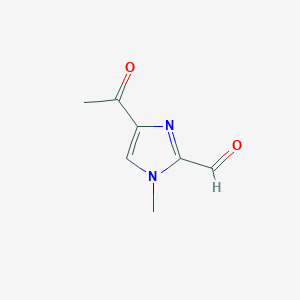
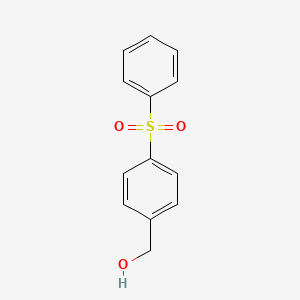
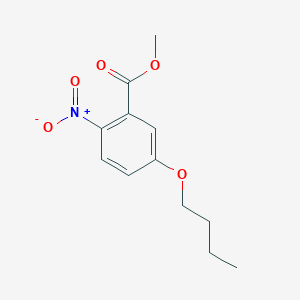
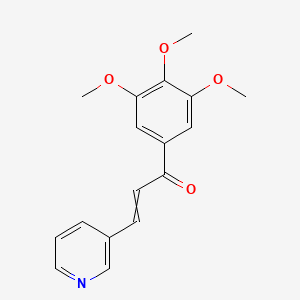
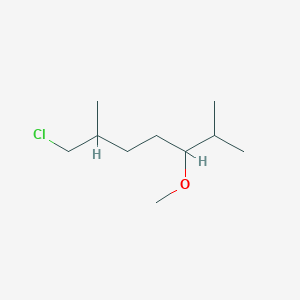
![1-{4-[(Difluoromethyl)sulfanyl]phenyl}-1H-tetrazole](/img/structure/B8606572.png)
